molecular formula C18H14F3N3O2S B2585012 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 946341-07-7

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2585012
CAS RN: 946341-07-7
M. Wt: 393.38
InChI Key: RBSXZRUCPADFKA-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H14F3N3O2S and its molecular weight is 393.38. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Evaluation

Compounds related to "N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide" have been synthesized and evaluated for their antimicrobial activity. For example, the synthesis and antimicrobial evaluation of thienopyrimidine derivatives demonstrate the potential of these compounds in addressing bacterial and fungal infections. The antimicrobial activity of these derivatives points to their potential application in the development of new antimicrobial agents (Bhuiyan et al., 2006).

Antiproliferative Activity

Some derivatives have been explored for their antiproliferative activity against cancer cell lines. A study on triazolopyridazin-6-yloxy derivatives of benzamidine compounds revealed a shift in biological activity from thrombin inhibitory and fibrinogen receptor antagonistic activities to the inhibition of endothelial and tumor cell proliferation, highlighting the potential of these compounds in cancer therapy (Ilić et al., 2011).

Heterocyclic Synthesis

The exploration of heterocyclic compounds, including thienopyrimidines, triazolopyridines, and pyridotriazines, plays a crucial role in the development of new therapeutic agents. These compounds have been synthesized and evaluated for their biological activities, such as antimicrobial and antioxidant properties, demonstrating the versatility of heterocyclic chemistry in drug discovery (Flefel et al., 2018).

Molecular Docking and In Vitro Screening

Novel pyridine and fused pyridine derivatives have been synthesized and subjected to molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. This approach illustrates the potential of these compounds in the design of molecules with targeted biological activities, further emphasizing the importance of computational methods in drug design (Flefel et al., 2018).

Structural Analysis and Characterization

The detailed structural analysis, including X-ray diffraction and density functional theory calculations, of related heterocyclic compounds provides insights into their molecular configurations and potential reactivity. Such studies are essential for understanding the interaction of these compounds with biological targets and for the rational design of new molecules with enhanced biological activities (Sallam et al., 2021).

properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S/c19-18(20,21)13-5-2-1-4-12(13)17(26)22-9-10-24-16(25)8-7-14(23-24)15-6-3-11-27-15/h1-8,11H,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSXZRUCPADFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide

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